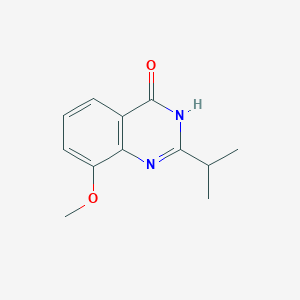![molecular formula C14H9N3O4 B15261034 1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261034.png)
1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a 3-nitrophenyl group attached at the 1-position and a carboxylic acid group at the 3-position
Preparation Methods
The synthesis of 1-(3-nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclocondensation: This method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst to form the imidazo[1,5-a]pyridine core.
Cycloaddition: This approach uses a [3+2] cycloaddition reaction between an azide and an alkyne to form the imidazo[1,5-a]pyridine ring system.
Oxidative Cyclization: This method involves the oxidative coupling of a pyridine derivative with an amine to form the imidazo[1,5-a]pyridine core.
Transannulation: This involves the rearrangement of a pre-formed heterocyclic ring to form the imidazo[1,5-a]pyridine structure.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amines, substituted imidazo[1,5-a]pyridines, and other derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The nitro group and the imidazo[1,5-a]pyridine core play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridines: These compounds have a different ring fusion pattern, leading to variations in their chemical and biological properties.
Indole derivatives: These compounds have an indole core structure and exhibit different biological activities compared to imidazo[1,5-a]pyridines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H9N3O4 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
1-(3-nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)13-15-12(11-6-1-2-7-16(11)13)9-4-3-5-10(8-9)17(20)21/h1-8H,(H,18,19) |
InChI Key |
KBGWKFIONYZREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B15260983.png)




![1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15261017.png)

![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B15261038.png)


